molecular formula C18H15F3N2OS B2928835 (1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol CAS No. 318247-69-7

(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol

Cat. No.: B2928835
CAS No.: 318247-69-7
M. Wt: 364.39
InChI Key: AWHHXKDKURXYOF-UHFFFAOYSA-N
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Description

The compound (1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol is an organic molecule characterized by a pyrazole ring structure substituted with various functional groups. Its unique configuration gives it potential utility in various scientific fields, such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol involves multi-step organic reactions. Typically, the process starts with the formation of the pyrazole ring via a cyclization reaction between a hydrazine derivative and an alpha,beta-unsaturated carbonyl compound. The next steps involve introducing the phenyl, trifluoromethylphenyl, and methyl groups through respective substitution reactions. The final step includes the attachment of the methanol group.

Industrial Production Methods: : Large-scale production might involve catalysis and optimized conditions to maximize yield and purity. The exact conditions can vary but generally include the use of solvents such as methanol or ethanol, with reactions carried out at controlled temperatures and pressures to ensure stability of the compound.

Chemical Reactions Analysis

Types of Reactions: : The compound can undergo several types of reactions, including:

  • Oxidation: : It can be oxidized to form various oxidized derivatives.

  • Reduction: : The compound can be reduced under certain conditions, often altering its functional groups.

  • Substitution: : Various substitution reactions can occur on the phenyl or pyrazole rings.

  • Addition: : Addition reactions can involve the methanol group or the trifluoromethylphenyl group.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution: : Halogens (e.g., Br2) and acids (e.g., HCl) are common reagents.

Major Products Formed

  • From oxidation: Corresponding ketones, aldehydes, or acids.

  • From reduction: Alcohols or other reduced derivatives.

  • From substitution: Substituted phenyl or pyrazole derivatives.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential use in biochemical assays or as a probe for studying biological processes.

  • Medicine: : Investigated for its therapeutic potential due to its unique structure.

  • Industry: : Possible applications in material science or as a specialized reagent.

Mechanism of Action

Molecular Targets and Pathways: : The specific mechanism depends on its application. For example, in a biological context, it may interact with certain enzymes or receptors, altering their function. In chemical reactions, its pyrazole ring and substituents can act as electron donors or acceptors, facilitating various reactions.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)ethanol

  • (1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)propane

Uniqueness: : Compared to its similar compounds, (1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol has distinct reactivity due to its methanol group, making it particularly interesting for various applications in synthesis and research.

Hope that clarifies everything you wanted to know about this compound!

Properties

IUPAC Name

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c1-23-17(25-14-9-5-8-13(10-14)18(19,20)21)15(11-24)16(22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHXKDKURXYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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